molecular formula C19H16ClNO3 B1326581 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 862713-33-5

8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B1326581
CAS RN: 862713-33-5
M. Wt: 341.8 g/mol
InChI Key: RSGYGZCDHDUTCT-UHFFFAOYSA-N
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Description

8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H16ClNO3 and a molecular weight of 341.8 . It is a derivative of quinoline-4-carboxylic acid, which is an important structure in synthetic medicinal chemistry .


Synthesis Analysis

Quinoline-4-carboxylic acid and its derivatives have been synthesized using various methods. Some of these methods involve the use of toxic, corrosive catalysts, and can result in poor yields and long reaction times . Recent advances have focused on developing more efficient and environmentally friendly synthesis methods .


Molecular Structure Analysis

The molecular structure of 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid consists of a quinoline core with a carboxylic acid group at the 4-position and a chloro group at the 8-position. The 2-position is substituted with a phenyl group that has an isopropoxy group at the 3-position .

Scientific Research Applications

Analytical Reagent Applications

Quinoxaline-2-carboxylic acid derivatives, related to 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, have been studied for their potential as analytical reagents. Research has established the solubility products of their metal salts, the optimal pH range for complete precipitation, and the thermal behaviors of the metal complexes. These properties are significant for the gravimetric determination of various metal ions, including Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II) (Dutt, Sanayal, & Nag, 1968).

Synthesis and Chemical Transformation

Research has focused on the synthesis of various quinoline-4-carboxylic acid derivatives, which are structurally similar to 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid. For example, the synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid has been detailed, demonstrating the diversity and potential of these compounds in chemical synthesis (Al-As’ad et al., 2013). Additionally, the preparation and properties of chelating ion exchangers with quinaldic acids, including those with different substituents on the quinoline ring, have been explored for their ability to extract metal ions from aqueous solutions (Moberg, Weber, Högberg, Muhammed, & Nilsson, 1990).

Anticancer Research

Studies have explored amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives for their potential anticancer activities. These compounds have shown significant anticancer activity against various carcinoma cell lines, suggesting their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Future Directions

Future research on 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid and similar compounds may focus on developing more efficient and environmentally friendly synthesis methods, exploring their biological activities, and investigating their potential applications in medicinal chemistry .

properties

IUPAC Name

8-chloro-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-11(2)24-13-6-3-5-12(9-13)17-10-15(19(22)23)14-7-4-8-16(20)18(14)21-17/h3-11H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGYGZCDHDUTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

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